molecular formula C16H12BrNO3S3 B2914883 N-[(5-benzoylthiophen-2-yl)methyl]-5-bromothiophene-2-sulfonamide CAS No. 1797615-53-2

N-[(5-benzoylthiophen-2-yl)methyl]-5-bromothiophene-2-sulfonamide

Cat. No.: B2914883
CAS No.: 1797615-53-2
M. Wt: 442.36
InChI Key: QCQDHBJWRUNNAZ-UHFFFAOYSA-N
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Description

N-[(5-benzoylthiophen-2-yl)methyl]-5-bromothiophene-2-sulfonamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-benzoylthiophen-2-yl)methyl]-5-bromothiophene-2-sulfonamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale organic synthesis techniques. The Suzuki-Miyaura coupling reaction can be scaled up for industrial purposes, utilizing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-[(5-benzoylthiophen-2-yl)methyl]-5-bromothiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(5-benzoylthiophen-2-yl)methyl]-5-bromothiophene-2-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(5-benzoylthiophen-2-yl)methyl]-5-bromothiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring system can also participate in π-π interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-benzoylthiophen-2-yl)methyl]-5-bromothiophene-2-sulfonamide is unique due to its combination of a benzoyl group, a bromine atom, and a sulfonamide group on the thiophene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(5-benzoylthiophen-2-yl)methyl]-5-bromothiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO3S3/c17-14-8-9-15(23-14)24(20,21)18-10-12-6-7-13(22-12)16(19)11-4-2-1-3-5-11/h1-9,18H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQDHBJWRUNNAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNS(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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